molecular formula C16H15NO2 B14643001 N-[2-(9H-Xanthen-9-YL)ethyl]formamide CAS No. 55286-84-5

N-[2-(9H-Xanthen-9-YL)ethyl]formamide

Cat. No.: B14643001
CAS No.: 55286-84-5
M. Wt: 253.29 g/mol
InChI Key: ONAZZHCLKSYLOH-UHFFFAOYSA-N
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Description

N-[2-(9H-Xanthen-9-YL)ethyl]formamide is a chemical compound with the molecular formula C16H15NO2 It is characterized by the presence of a xanthene moiety linked to an ethyl formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of xanthene derivatives with ethyl formamide under specific conditions. One common method includes the use of xanthydrol and ethyl formamide in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various xanthone derivatives, reduced xanthene compounds, and substituted xanthene derivatives .

Scientific Research Applications

N-[2-(9H-xanthen-9-yl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex xanthene derivatives.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[2-(9H-xanthen-9-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. For instance, xanthene derivatives are known to modulate oxidative stress pathways by influencing the activity of nuclear factor erythroid 2-related factor 2 (Nrf2). This modulation helps in counteracting oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 9H-xanthen-9-ylcarbamate
  • 9H-xanthen-9-ylbenzenesulfonamide
  • Methyl 9H-xanthene-9-carboxylate

Uniqueness

N-[2-(9H-xanthen-9-yl)ethyl]formamide stands out due to its unique ethyl formamide linkage, which imparts distinct chemical and biological properties compared to other xanthene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

55286-84-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[2-(9H-xanthen-9-yl)ethyl]formamide

InChI

InChI=1S/C16H15NO2/c18-11-17-10-9-12-13-5-1-3-7-15(13)19-16-8-4-2-6-14(12)16/h1-8,11-12H,9-10H2,(H,17,18)

InChI Key

ONAZZHCLKSYLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCNC=O

Origin of Product

United States

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